molecular formula C18H14O5S2 B170072 2,4-Bis(phenylsulfonyl)phenol CAS No. 177325-75-6

2,4-Bis(phenylsulfonyl)phenol

Cat. No. B170072
M. Wt: 374.4 g/mol
InChI Key: LCJQCYQTWIAJBE-UHFFFAOYSA-N
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Description

2,4-Bis(phenylsulfonyl)phenol is an organic compound with the molecular formula C18H14O5S2 . It is a white crystalline powder that is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform . It is commonly used as a protective or activating group in organic synthesis .


Molecular Structure Analysis

The molecular weight of 2,4-Bis(phenylsulfonyl)phenol is 374.44 . The InChI code is 1S/C18H14O5S2/c19-17-12-11-16 (24 (20,21)14-7-3-1-4-8-14)13-18 (17)25 (22,23)15-9-5-2-6-10-15/h1-13,19H .


Physical And Chemical Properties Analysis

2,4-Bis(phenylsulfonyl)phenol is a white crystalline powder . It has a melting point of 158 °C . It is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform .

Scientific Research Applications

Chemical Synthesis and Characterization

2,4-Bis(phenylsulfonyl)phenol derivatives have been synthesized and characterized, revealing their potential in the development of azo-azomethine dyes. These compounds exhibit solvatochromism, which is the ability to change color depending on the solvent, attributed to intramolecular hydrogen bonding and dipole moment changes. This property is significant for applications in dye-sensitized solar cells, sensors, and smart coatings, although their antibacterial activity appears limited (Ghasemian et al., 2015).

Material Science

In material science, the thermal stability of high-performance poly(aryl ether sulfones) has been studied using model oligomers related to 2,4-Bis(phenylsulfonyl)phenol. These studies provide insight into the design of thermally stable polymers for high-temperature applications, such as in aerospace and electronics, by elucidating the relationship between structure and thermal degradation processes (Broadbelt et al., 1994).

Environmental Applications

2,4-Bis(phenylsulfonyl)phenol-related compounds have been explored for environmental applications, particularly in the bioremediation of bisphenol A (BPA), a known endocrine disruptor. Utilizing laccase from Fusarium incarnatum in a reverse micelles system showed a significant reduction of BPA, highlighting a potential eco-friendly method for treating BPA-contaminated waters (Chhaya & Gupte, 2013).

Electrosynthesis

The electrosynthesis of derivatives involving 2,4-Bis(phenylsulfonyl)phenol has been shown to produce compounds with potential antibacterial properties. The synthesis process, which involves electrochemical oxidation, demonstrates a novel approach to generating substances that might have applications in developing new antimicrobial agents (Nematollahi et al., 2016).

Synthetic Chemistry

2,4-Bis(phenylsulfonyl)phenol serves as a precursor for sulfenic acids, which are crucial intermediates in synthetic chemistry. This opens pathways to synthesizing a broad range of sulfoxides, expanding the toolkit available for drug discovery and development of compounds with biological activity (Aversa et al., 2009).

Safety And Hazards

2,4-Bis(phenylsulfonyl)phenol is irritating to the skin, eyes, and respiratory tract . Appropriate safety measures should be taken when handling and storing this compound, such as wearing protective eyewear, gloves, and a face mask . If contact occurs, the area should be immediately rinsed with water and medical help should be sought .

properties

IUPAC Name

2,4-bis(benzenesulfonyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5S2/c19-17-12-11-16(24(20,21)14-7-3-1-4-8-14)13-18(17)25(22,23)15-9-5-2-6-10-15/h1-13,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJQCYQTWIAJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(phenylsulfonyl)phenol

CAS RN

177325-75-6
Record name 2,4-Bis(phenylsulfonyl)phenol
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